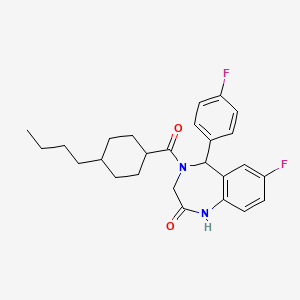

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the 1,4-benzodiazepin-2-one class of compounds. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The core chemical structure of benzodiazepines is the fusion of a benzene ring and a diazepine ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core, with a butylcyclohexanecarbonyl group attached at the 4-position, a fluorophenyl group at the 5-position, and a fluoro group at the 7-position .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of benzodiazepines, including variations and modifications on the benzodiazepine core, is a significant area of research. For instance, innovative synthesis methods have been developed for saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions, offering a new route to these compounds with good yield and diastereoselectivity (Neukom et al., 2011).

- Research on the Curtius rearrangement in the 5-phenyl-1,4-benzodiazepine series highlighted unexpected reactions involving imine nitrogen, showing the complexity of chemical behaviors in the synthesis of benzodiazepine derivatives (Bock et al., 1990).

Pharmacological Applications

- A class of benzodiazepines was identified to have lost affinity for traditional benzodiazepine binding sites but showed moderate to high affinity for opiate receptors, indicating potential for developing analgesics targeting opioid receptors with unique properties compared to classical benzodiazepines (Römer et al., 1982).

- Some benzodiazepine compounds have been synthesized and evaluated for central nervous system activities, revealing potent antidepressant properties along with moderate antianxiety effects, which suggest the possibility of dual-action therapeutic agents (Sugasawa et al., 1985).

Chemical Behavior and Reactions

- Studies on the chemical behavior of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide have opened pathways for novel syntheses of therapeutically relevant benzodiazepines, such as midazolam, demonstrating the versatility of benzodiazepine chemistry for medicinal applications (Pozo et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The modification of the benzodiazepine core structure, as seen in this compound, is a common approach in medicinal chemistry to discover new drugs with improved potency, selectivity, or metabolic stability. Therefore, this compound could potentially be a candidate for further pharmacological studies .

properties

IUPAC Name |

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F2N2O2/c1-2-3-4-17-5-7-19(8-6-17)26(32)30-16-24(31)29-23-14-13-21(28)15-22(23)25(30)18-9-11-20(27)12-10-18/h9-15,17,19,25H,2-8,16H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPYRHHQRJPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977863 |

Source

|

| Record name | (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

CAS RN |

6230-93-9 |

Source

|

| Record name | (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)

![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)

![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)

![1-(2,3-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2885559.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2885565.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)